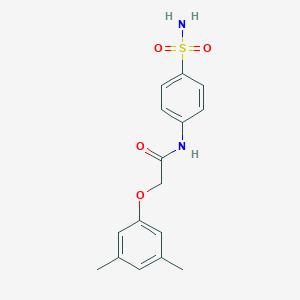

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-7-12(2)9-14(8-11)22-10-16(19)18-13-3-5-15(6-4-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVUDXYQROGYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxyacetic Acid Intermediate Synthesis

The phenoxy moiety is introduced via nucleophilic substitution. 3,5-Dimethylphenol reacts with chloroacetic acid in alkaline conditions (e.g., NaOH, 60–80°C) to yield 2-(3,5-dimethylphenoxy)acetic acid. This step typically achieves 85–92% yield under optimized conditions.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes rate |

| Solvent | Ethanol/water (1:1) | Enhances solubility |

| Reaction Time | 6–8 hours | Prevents byproducts |

Amidation Strategies

Coupling Agent-Mediated Amidation

The carboxylic acid intermediate is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. A representative protocol involves:

-

Dissolving 2-(3,5-dimethylphenoxy)acetic acid (1.0 equiv.) and 4-aminobenzenesulfonamide (1.1 equiv.) in DMF.

-

Adding EDCI (1.2 equiv.) and HOBt (1.0 equiv.) as activators.

Yield Comparison by Coupling Agent

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25°C | 78 |

| HATU | DCM | 0°C → 25°C | 85 |

| DCC | THF | Reflux | 65 |

Copper-Catalyzed Amidation

Alternative methods employ copper catalysts for direct coupling. A procedure adapted from the Royal Society of Chemistry involves:

-

Mixing 2-(3,5-dimethylphenoxy)acetic acid (1.0 equiv.), 4-aminobenzenesulfonamide (1.5 equiv.), and Cu(OAc)₂ (25 mol%) in water with SDOSS (sodium dioctyl sulfosuccinate, 20 mol%) as a surfactant.

-

Adding CF₃CO₂H (60 mol%) and Et₃N (2.0 equiv.) to facilitate deprotonation.

-

Stirring at room temperature for 4 hours, achieving 86% yield after chromatography.

Process Optimization and Scalability

Solvent and Catalyst Screening

Water-based systems with surfactants (e.g., SDOSS) reduce environmental impact and improve reaction homogeneity. Gram-scale syntheses (10 mmol) using this method retain >80% yield, demonstrating industrial viability.

Purification Techniques

-

Chromatography : Silica gel (100–200 mesh) with hexane/EtOAc (3:1) eluent removes unreacted starting materials.

-

Crystallization : Recrystallization from ethanol/water (2:1) enhances purity to >99%.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for pharmaceutical-grade material.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time : 30 minutes at 70°C.

-

Catalyst Recycling : Cu(OAc)₂ recovery ≥90% via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : This compound serves as a scaffold for the design of new drugs targeting specific enzymes or receptors involved in various disease pathways. Its unique structural features can enhance the biological activity of derivatives developed from it.

- Enzyme Inhibition : Research indicates that compounds similar to 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide exhibit significant enzyme inhibition properties. For example, studies have shown that acetamide-sulfonamide scaffolds can effectively inhibit urease activity, with IC50 values indicating potent inhibition .

Materials Science

- Fluorescent Dyes : The compound has been utilized in synthesizing fluorescent dyes, particularly phenyl boronic acid (PBA)-BODIPY dyes. These dyes exhibit modular properties and can selectively bind to glycan chains of antibodies, confirming their potential bioanalytical applications.

- Novel Material Development : The structural characteristics of this compound make it a candidate for developing materials with specific properties such as conductivity or fluorescence. Its application in creating advanced materials can lead to innovations in sensor technology and bioimaging.

Biological Studies

- Interaction Studies : this compound can be used as a probe to study interactions between small molecules and biological macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for elucidating mechanisms of action and pharmacodynamics.

- Potential Therapeutic Applications : The compound's dual functionality allows it to modulate receptor activities by binding to receptor sites, potentially altering their conformation or signaling pathways. This property could be leveraged in therapeutic contexts where receptor modulation is beneficial.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(3,5-dimethylphenoxy)acetamide: Lacks the sulfonamide group, which may affect its biological activity and chemical reactivity.

N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, which may influence its interaction with biological targets.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group and a phenoxy group , which are known to influence its biological activity significantly. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit various anticancer activities. For instance, modifications in sulfonamide structures have shown effectiveness against cancer cell lines, particularly those expressing carbonic anhydrase isoforms (CA IX and CA XII). In vitro studies demonstrated that certain derivatives can significantly reduce cell viability in hypoxic conditions typical of tumor microenvironments .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 16e | MG-63 (Osteosarcoma) | 5.2 | Inhibition of CA IX |

| Compound 16a | MDA-MB-231 (Breast) | 3.8 | Reversal of tumor acidification |

| Compound 16b | HT-29 (Colorectal) | 4.0 | Inhibition of migration |

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor , binding to active sites and preventing substrate access. This mechanism is crucial in the design of drugs targeting specific metabolic pathways in cancer or bacterial infections .

The dual functionality of the compound allows it to modulate receptor activity and inhibit enzymes. The sulfonamide group is particularly noted for its role in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis. The phenoxy group may enhance lipophilicity, aiding in membrane penetration and receptor binding.

Case Studies

A recent study focused on the synthesis and biological evaluation of sulfonamide derivatives indicated that modifications significantly affect their anticancer properties. For example, compounds with enhanced binding affinity to CA IX showed improved efficacy in reducing the proliferation of cancer cells under hypoxic conditions .

Case Study Summary:

- Objective: Evaluate the anticancer potential of modified sulfonamides.

- Findings: Certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines.

- Conclusion: Structural modifications can enhance biological activity, suggesting a pathway for developing new therapeutics.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Studies should focus on:

- In vivo efficacy : Understanding how the compound performs in living organisms.

- Mechanistic studies : Detailed investigations into how the compound interacts at the molecular level with its targets.

- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties to evaluate therapeutic potential.

Q & A

Q. What are the optimal synthetic conditions for 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylphenoxyacetic acid derivatives with 4-sulfamoylaniline via carbodiimide-mediated amidation (e.g., EDC or DCC). Key parameters include:

- Temperature : Maintain 0–5°C during activation to minimize side reactions (e.g., racemization) .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR (DMSO-d6) to confirm phenolic protons (δ 6.7–7.1 ppm) and sulfonamide NH (δ 10.2 ppm). C NMR can validate carbonyl (δ 168–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~403.12) ensures molecular weight accuracy .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the dimethylphenoxy and sulfamoyl groups .

Q. How should preliminary pharmacological screening for this compound be designed?

- Methodological Answer :

- In vitro assays : Test COX-1/COX-2 inhibition (via ELISA) due to structural similarity to sulfonamide-based NSAIDs. Include celecoxib as a positive control .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells (MTT assay, IC determination) .

- Solubility : Measure logP values (shake-flask method) to assess bioavailability. A logP >3 suggests limited aqueous solubility, requiring formulation optimization .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., inconsistent IC values across studies) be resolved?

- Methodological Answer :

- Batch Consistency : Verify purity (HPLC ≥98%) and polymorphic forms (via PXRD) to rule out structural variability .

- Assay Conditions : Standardize protocols (e.g., serum concentration in cell media, incubation time) to minimize variability. Use ANOVA to statistically compare replicates .

- Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying pH or ionic conditions (e.g., AutoDock Vina) .

Q. What strategies are effective for studying the reactivity of the sulfamoyl group in functionalization reactions?

- Methodological Answer :

- Electrophilic Substitution : React with iodomethane (KCO, DMF, 60°C) to alkylate the sulfonamide nitrogen. Monitor via H NMR for methyl group incorporation (δ 3.1 ppm) .

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfur to sulfone, altering electronic properties. Confirm via IR (S=O stretch ~1350 cm) .

- Cross-Coupling : Use Pd(PPh)/CuI for Sonogashira coupling with terminal alkynes to append probes (e.g., fluorescent tags) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethylphenoxy with trifluoromethyl or nitro groups) and compare bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models using MOE software to correlate steric/electrostatic fields with IC data .

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify off-target interactions (e.g., HDACs) .

Q. What experimental designs are suitable for investigating metabolic pathways and toxicity?

- Methodological Answer :

- In vitro Metabolism : Incubate with rat liver microsomes (RLM) and analyze metabolites via LC-MS/MS. Look for hydroxylation at the dimethylphenoxy ring (m/z +16) .

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts using neutral loss scanning (NL 129 Da) .

- In vivo Toxicity : Administer to zebrafish embryos (96-h LC) and assess teratogenicity (e.g., yolk sac edema) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.